![molecular formula C8H7N5O2 B1529376 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1339779-18-8](/img/structure/B1529376.png)
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Overview
Description
5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with a molecular weight of 205.18 . It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is represented by the InChI code1S/C8H7N5O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H,9H2, (H,14,15)
. This indicates that the molecule consists of a benzene ring substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group, along with a carboxylic acid group . Physical And Chemical Properties Analysis
5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has a molecular weight of 205.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Anticancer Agent Development
The structural motif of tetrazole is a key feature in the design of new anticancer agents. Compounds containing the tetrazole group, such as 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid , have been synthesized and evaluated for their potential to inhibit cancer cell growth. These compounds can interact with various biological targets and disrupt cancer cell proliferation .
Click Chemistry Applications
Tetrazoles are pivotal in click chemistry, which is a field of chemical synthesis characterized by high-yielding reactions, often used for creating substances quickly and reliably by joining small units together5-Amino-2-tetrazolyl benzoic acid derivatives can be synthesized using eco-friendly approaches and have significant roles in medicinal chemistry due to their biological activity .
Molecular Docking Studies
In computational biology and drug design, molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The tetrazole ring in 5-amino-2-tetrazolyl benzoic acid can be used to study interactions with biological targets, aiding in the design of new drugs with better efficacy .
Pharmacokinetics and Pharmacodynamics Enhancement
The presence of a tetrazole ring can improve the pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds. It can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, leading to better therapeutic profiles .
Anti-inflammatory and Analgesic Activities
Derivatives of tetrazole have been investigated for their anti-inflammatory and analgesic activities. These compounds can serve as the basis for developing new medications that offer pain relief and reduce inflammation with potentially fewer side effects compared to current treatments .
Synthesis of Heterocyclic Compounds
Tetrazoles are known to react with various reagents to form a wide range of heterocyclic compounds. These reactions are important for the synthesis of many pharmaceuticals and agrochemicals. The 5-amino-2-tetrazolyl benzoic acid serves as a precursor in such syntheses, providing a versatile building block for creating diverse molecular structures .
Mechanism of Action
are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .
properties
IUPAC Name |
5-amino-2-(tetrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFVWXLLCVTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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